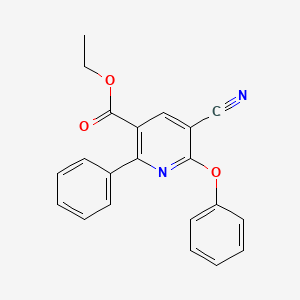

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Description

Overview of Pyridine (B92270) Alkaloids and Nicotinic Acid Derivatives in Chemical Sciences

Pyridine alkaloids are a class of naturally occurring compounds characterized by a pyridine ring structure. acs.org Prominent examples include nicotine (B1678760) and anabasine, found in tobacco plants. acs.org These compounds and their synthetic analogs, including derivatives of nicotinic acid (niacin or vitamin B3), have been a subject of extensive research due to their wide-ranging biological activities. thieme-connect.com Nicotinic acid and its derivatives are fundamental components in various metabolic pathways and have been explored for their therapeutic potential in treating a variety of diseases. nih.govnih.gov

Structural Characteristics and Chemical Importance of Substituted Pyridine Scaffolds

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its structural similarity to benzene, coupled with the presence of the nitrogen atom, imparts unique electronic properties that influence its reactivity and interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition processes.

The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. This high degree of tunability makes substituted pyridine scaffolds exceptionally valuable in the design of novel molecules with specific functions. Numerous synthetic methodologies, including the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation, have been developed to access a wide array of polysubstituted pyridines. drugfuture.comquimicaorganica.orgwikipedia.orgorganic-chemistry.orgpharmaguideline.com

Current Research Landscape of Cyano and Phenoxy Substituted Nicotinates

The introduction of cyano (-CN) and phenoxy (-OPh) groups into the nicotinate (B505614) framework introduces specific chemical and electronic features that are of significant interest to researchers. The cyano group is a potent electron-withdrawing group and a versatile synthetic handle that can be transformed into various other functional groups. Phenoxy substituents can modulate the steric and electronic properties of the molecule and have been associated with a range of biological activities in different heterocyclic systems.

Recent research on cyanopyridine derivatives has highlighted their potential as antimicrobial and anti-inflammatory agents. nih.govnih.gov Similarly, nicotinonitrile compounds bearing phenoxy groups are being investigated for their potential pharmacological applications. quimicaorganica.org The combination of these substituents on a nicotinate core presents an intriguing area of chemical space for the discovery of novel compounds with unique properties.

Rationale and Scope of Research on Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

This compound is a polysubstituted nicotinate that incorporates several key structural motifs: a phenyl group at the 2-position, a cyano group at the 5-position, a phenoxy group at the 6-position, and an ethyl ester at the 3-position. The rationale for the synthesis and study of this specific molecule lies in the exploration of the synergistic effects of these substituents on the chemical and potential biological properties of the nicotinate core.

The presence of the phenyl group can enhance aromatic interactions, while the cyano and phenoxy groups introduce specific electronic and steric features. The ethyl ester moiety provides a site for potential hydrolysis or further chemical modification. Research into this compound would aim to elucidate its precise three-dimensional structure, understand its chemical reactivity, and potentially screen for biological activities, such as antimicrobial or anticancer effects, which have been observed in related substituted pyridine compounds. nih.govtandfonline.com

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest it as a target of interest for synthetic and medicinal chemists. The following table summarizes the key properties of this compound based on available chemical database information.

| Property | Value |

| Molecular Formula | C21H16N2O3 |

| Molecular Weight | 356.37 g/mol |

| CAS Number | 306980-14-3 |

| IUPAC Name | ethyl 5-cyano-6-phenoxy-2-phenylpyridine-3-carboxylate |

Further investigation into the synthesis and characterization of this compound is warranted to fully understand its chemical behavior and to explore its potential applications. Spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry, would be crucial in confirming its structure and purity. acs.orgresearchgate.netnih.govchemicalbook.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-6-phenoxy-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-2-25-21(24)18-13-16(14-22)20(26-17-11-7-4-8-12-17)23-19(18)15-9-5-3-6-10-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKBDLHBAOQTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Cyano 6 Phenoxy 2 Phenylnicotinate

Strategic Approaches to the Synthesis of Nicotinate (B505614) Ester Frameworks

The formation of the nicotinate ester skeleton is achievable through several robust synthetic strategies, including classical cyclocondensation reactions, innovative ring remodeling methodologies, and advanced esterification techniques.

Cyclocondensation reactions, particularly multicomponent reactions (MCRs), provide a highly efficient pathway to construct the pyridine (B92270) nucleus in a single step from simple, acyclic precursors.

Hantzsch-Type Synthesis Variations: The Hantzsch pyridine synthesis, first reported in 1881, is a classic and widely used multicomponent reaction for generating dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.org The archetypal reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgyoutube.com While the traditional Hantzsch reaction has drawbacks such as long reaction times and harsh conditions, modern variations have been developed to improve yields and sustainability. wikipedia.orgnih.gov These include the use of aqueous micelles, ultrasonic irradiation, and environmentally benign catalysts to enhance reaction efficiency. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Hantzsch-Type Reaction Components

| Aldehyde Component | β-Ketoester/Active Methylene | Nitrogen Source | Resulting Ring System |

|---|---|---|---|

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | 1,4-Dihydropyridine |

| 2,3-Dichlorobenzaldehyde | Methyl Acetoacetate | Ammonia | Dihydropyridine |

| Various Aldehydes | Acetoacetanilide / Cyanoacetamide | N/A (from reactants) | Pyridone Derivative |

An alternative to building the pyridine ring from the ground up is to remodel existing heterocyclic skeletons. This approach allows for the synthesis of highly substituted nicotinates that may be difficult to access through traditional cyclocondensation.

From (Aza)indoles or Benzofurans: A novel and robust strategy involves the ring cleavage and remodeling of 3-formyl (aza)indoles and 3-formyl benzofurans. nih.govresearchgate.net This methodology facilitates the synthesis of 2-alkyl/aryl nicotinates substituted at the 5-position with aminoaryl or phenol (B47542) groups. nih.gov The reaction is proposed to proceed via an aldol-type condensation between the 3-formyl (aza)indole and a β-aminoacrylate, which is generated in situ. researchgate.net This nature-inspired approach, which mimics the biosynthesis of nicotinic acid (a form of vitamin B3) from tryptophan, circumvents some limitations of classical methods and enables access to previously unexplored chemical space. nih.govspringernature.com This technique has been used to synthesize a wide array of 5-aminoaryl pyridines and 5-phenol pyridines, demonstrating its broad applicability. nih.govresearchgate.net

In some synthetic routes, the ester group of the nicotinate is introduced in a separate step after the formation of the pyridine ring. Modern catalytic methods have made this a highly efficient process.

Palladium-Catalyzed Carbonylation with Aryl Formates: A powerful technique for ester formation is palladium-catalyzed carbonylation. rsc.orgnih.gov This method can be used to convert aryl halides or pseudohalides into their corresponding esters. mdpi.com Significantly, aryl formates can serve as efficient and safer sources of carbon monoxide, avoiding the need to handle toxic CO gas directly. rsc.orgorganic-chemistry.orgnih.gov The reaction proceeds readily at ambient pressure in the presence of a palladium catalyst, a suitable ligand, and a base, affording the desired esters in high yields. nih.gov This methodology shows excellent functional group tolerance, allowing for its application in the late-stage modification of complex molecules. mdpi.comorganic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Carbonylation for Ester Synthesis

| Electrophile | CO Source | Catalyst/Ligand System | Product |

|---|---|---|---|

| Aryl Halides | Aryl Formates | Palladium / Phosphine Ligand | Aryl Ester |

| Aryl Fluorosulfates | Aryl Formates | Pd(OAc)₂ / XantPhos | Aryl Ester |

| Alkenyl Halides | Phenyl Formate | Pd/P(t-Bu)₃ | Alkenyl Phenyl Ester |

Optimized Synthetic Routes to Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

The efficient synthesis of a specific target like this compound requires careful optimization of reaction conditions and robust protocols for product isolation and purification.

While specific optimization studies for the title compound are not detailed in the surveyed literature, the principles of optimizing the key synthetic methodologies are well-established.

For Cyclocondensation Reactions: The optimization of Hantzsch-type syntheses often involves screening different catalysts, solvents, and reaction temperatures. For example, using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation has been shown to produce product yields as high as 96%. wikipedia.org The choice of solvent can also be critical, with greener solvents like glycerol, PEG-200, and even water being explored to improve the environmental friendliness of the reaction. wikipedia.orgresearchgate.net

For Ring Remodeling: In the synthesis of nicotinates from (aza)indoles, reaction conditions have been optimized by screening reagents and solvents. A typical optimized condition involves reacting the 3-formyl (aza)indole with an excess of the β-ketoester and ammonium acetate, along with an acid like trifluoroacetic acid (TFA), in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures (e.g., 120 °C). researchgate.net

For Palladium-Catalyzed Carbonylation: The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Screening experiments have identified systems like Pd(OAc)₂ with ligands such as XantPhos or P(t-Bu)₃·HBF₄ as highly effective. mdpi.comorganic-chemistry.org The optimal solvent is often found to be a polar aprotic solvent like DMF or CH₃CN, and a base such as triethylamine (B128534) (Et₃N) is commonly used. mdpi.comorganic-chemistry.org

The final stage of any synthetic route involves the isolation and purification of the target compound to remove unreacted starting materials, catalysts, and byproducts. For nicotinate esters and related compounds, standard laboratory techniques are employed.

Chromatography: Column chromatography is a frequently used method for the purification of pyridine derivatives. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is determined based on the polarity of the target compound and impurities.

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Spectroscopic Analysis: Following purification, the structure and purity of the final product, such as this compound, are confirmed using a range of analytical methods. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and elemental analysis to ensure the compound matches its expected structural and chemical properties. researchgate.net

Derivatization Strategies for this compound

The derivatization of this compound can be systematically approached by targeting its principal functional moieties. These derivatization strategies are crucial for structure-activity relationship studies and the development of new chemical entities.

Functionalization of the Phenoxy Substituent

The phenoxy group attached to the pyridine ring offers a prime site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring of the phenoxy moiety.

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) will be directed by the activating effect of the ether oxygen.

Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst. This functionalization provides a handle for further cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further diversifying the molecular structure.

These reactions typically proceed under conditions that activate the aromatic ring towards electrophilic attack. The specific conditions and resulting regioselectivity would need to be determined empirically.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Group

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-cyano-6-(nitrophenoxy)-2-phenylnicotinate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-cyano-6-(bromophenoxy)-2-phenylnicotinate |

| Acylation | RCOCl, AlCl₃ | Ethyl 5-cyano-6-(acylphenoxy)-2-phenylnicotinate |

Modifications on the Phenyl Ring

The phenyl ring at the 2-position of the pyridine core is another key area for derivatization. Similar to the phenoxy group, this ring can undergo electrophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The reactivity of the phenyl ring at the 2-position is influenced by the electron-withdrawing nature of the pyridine ring. Therefore, forcing conditions may be required for electrophilic substitution.

Nitration and Halogenation: These reactions would likely introduce substituents at the meta-position relative to the pyridine ring, due to its deactivating effect.

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach for modifying the phenyl ring involves the introduction of a leaving group, such as a bromine or iodine atom, which can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents.

These modern synthetic methods offer a powerful toolkit for creating a wide array of derivatives with diverse electronic and steric properties.

Transformations of the Ethyl Ester Group

The ethyl ester at the 3-position of the pyridine ring is susceptible to a range of chemical transformations, providing access to other important functional groups.

Hydrolysis:

Alkaline hydrolysis of the ethyl ester using a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, yields the corresponding carboxylic acid. researchgate.net This carboxylic acid derivative can serve as a precursor for further modifications.

Amidation:

The ethyl ester can be converted directly to an amide by reaction with a primary or secondary amine. This reaction is often facilitated by heating or the use of a catalyst. This transformation is valuable for introducing a diverse range of substituents and modulating the compound's properties.

Reduction:

Reduction of the ethyl ester using a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol.

Table 2: Key Transformations of the Ethyl Ester Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | R¹R²NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. This technique allows for the calculation of a precise molecular formula.

A thorough search of scientific literature and chemical databases for specific High-Resolution Mass Spectrometry data for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate did not yield any experimental results. While the molecular formula is established as C₂₁H₁₆N₂O₃, publicly available HRMS data to experimentally confirm this composition could not be located. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | C₂₁H₁₆N₂O₃ |

| Calculated Monoisotopic Mass | 356.1161 g/mol |

| Adduct | Calculated m/z |

| [M+H]⁺ | 357.1234 |

| [M+Na]⁺ | 379.1053 |

| [M+K]⁺ | 395.0792 |

| [M-H]⁻ | 355.1089 |

| Note: This table represents theoretical values and awaits experimental verification. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

An extensive review of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The solid-state conformation and intermolecular interactions of this specific compound remain to be elucidated through future crystallographic investigations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower to higher energy molecular orbitals.

Specific experimental UV-Vis spectroscopic data for this compound, including details of its absorption maxima (λmax) and corresponding molar absorptivity coefficients (ε), are not reported in the available scientific literature. Such data would be valuable for understanding the electronic structure, including π → π* and n → π* transitions, which are expected for a molecule with its chromophoric and auxochromic groups.

Computational and Theoretical Investigations of Ethyl 5 Cyano 6 Phenoxy 2 Phenylnicotinate

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties.

Geometry Optimization and Conformational Landscapes

This subsection would have detailed the most stable three-dimensional arrangement of the atoms in Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate. Geometry optimization calculations would identify the lowest energy conformation, providing crucial information on bond lengths, bond angles, and dihedral angles. An exploration of the conformational landscape would reveal other stable or metastable structures and the energy barriers between them. Without specific studies, these structural parameters remain undetermined.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals provides insights into the compound's stability and its potential applications in materials science. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. This vital electronic information is currently unavailable for this compound.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological targets. The specific electrostatic landscape of this compound has not been computationally mapped.

Vibrational Frequency Computations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By correlating computed frequencies with experimental spectra, researchers can confirm the structure of a synthesized compound and assign specific vibrational modes to different functional groups. No such theoretical spectroscopic data has been published for this compound.

Thermodynamic Parameters and Energetic Profiles

DFT calculations can also be used to determine important thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for understanding the stability of the molecule and the energetics of reactions in which it might participate. The thermodynamic profile of this compound remains uncalculated.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics simulations provide a time-resolved view of a molecule's behavior, offering insights into its flexibility and its interactions with a solvent environment. Such simulations would be crucial for understanding how the conformation of this compound changes over time and how it is influenced by different solvents. This area of its computational investigation is also unexplored.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical calculations, especially those utilizing Density Functional Theory (DFT), offer profound insights into the electronic characteristics and reactive nature of molecules. These computational methods allow for the determination of various molecular descriptors that are pivotal in predicting chemical stability and behavior.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO (EHOMO) is indicative of a molecule's electron-donating capability, whereas the energy of the LUMO (ELUMO) corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. A larger energy gap typically signifies greater stability and reduced chemical reactivity.

To estimate these properties for this compound, data from a DFT study on a series of cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives can be used as a proxy. nih.gov These analogues share the core cyanopyridine moiety, providing a reasonable basis for prediction.

Table 1: Frontier Molecular Orbital Energies of Analogous Cyanopyridine Derivatives Data is derived from a computational study on cyanopyridine-based 1,3,4-oxadiazole derivatives. nih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 4a | -6.91 | -2.23 | 4.68 |

| Analogue 4b | -7.01 | -2.31 | 4.70 |

| Analogue 4c | -6.98 | -2.37 | 4.61 |

| Analogue 4e | -6.82 | -2.61 | 4.21 |

The data from these related compounds suggest that molecules of this class generally possess a substantial energy gap, which points to good kinetic stability. In this compound, the presence of multiple electron-withdrawing and aromatic groups—such as the cyano, phenyl, and phenoxy substituents—would significantly modulate these energy levels. The delocalized π-systems of the phenyl and phenoxy groups are expected to raise the HOMO energy and lower the LUMO energy. This effect would likely result in a smaller energy gap compared to simpler substituted pyridines, thereby suggesting a potentially higher reactivity.

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A higher (less negative) chemical potential suggests a greater propensity for electron donation. It is defined as: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This property quantifies a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are termed "hard" and are typically less reactive. It is calculated as: η = (ELUMO - EHOMO) / 2.

Global Softness (S): As the inverse of hardness (S = 1/η), softness is a measure of a molecule's polarizability. "Soft" molecules are characterized by a small energy gap and higher reactivity.

Electrophilicity Index (ω): This index measures the ability of a molecule to act as an electrophile (accept electrons). A higher value indicates a stronger electrophilic character. It is given by the equation: ω = μ² / (2η).

Table 2: Calculated Global Reactivity Descriptors for an Analogous Cyanopyridine Derivative Values are calculated using the data for Analogue 4e as a representative model. nih.gov

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.715 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.105 eV |

| Global Softness (S) | 1 / η | 0.475 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 5.275 eV |

The calculated descriptors for the analogous compound show a high value for chemical hardness and a correspondingly low value for softness, which corroborates the prediction of considerable kinetic stability. The notable electrophilicity index suggests that the molecule is a potent electrophile, making it prone to reactions with nucleophiles. For this compound, the inherent electron-deficient nature of the pyridine (B92270) ring, which is further amplified by the electron-withdrawing cyano and ethyl nicotinate (B505614) groups, would render the molecule susceptible to nucleophilic attack. The phenoxy and phenyl substituents would further influence the molecule's electronic landscape and dictate the specific sites of reactivity.

Preclinical Biological Activity and Molecular Mechanism of Action Studies

In Vitro Biological Target Identification and Validation

There is currently no publicly available information regarding the specific biological targets of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate.

Enzyme Inhibition Assays

No studies have been published that evaluate the inhibitory activity of this compound against any enzymes, including but not limited to acetylcholinesterase, butyrylcholinesterase, or Aurora B kinase. As such, no data on its potency (e.g., IC₅₀ values) or mechanism of inhibition are available.

Receptor Binding Profiling

The affinity of this compound for any biological receptors has not been reported. There are no available data from receptor binding assays that would indicate its potential to interact with G-protein coupled receptors, ion channels, or other receptor types.

Cellular Level Mechanistic Investigations (excluding human clinical cell lines)

There is a lack of research into the effects of this compound at the cellular level.

Studies on Cellular Permeation and Intracellular Accumulation

No experimental data have been published regarding the ability of this compound to cross cell membranes or accumulate within cells.

Investigation of Protein-Ligand Interactions within Cellular Contexts

There are no studies available that have investigated the direct interaction of this compound with intracellular protein targets in a cellular environment.

Modulation of Biological Pathways

The effect of this compound on any biological or signaling pathways has not been documented in the scientific literature.

In Vivo Preclinical Efficacy Models (excluding human clinical trials)

There is a lack of published studies investigating the effects of this compound in animal models.

No information is available regarding pharmacodynamic studies of this compound in any animal models. This includes a complete absence of data related to its potential biological effects, such as neuroprotection or any other therapeutic area.

There are no publicly accessible studies that have assessed the target engagement of this compound. Research has not yet identified or confirmed the biological targets with which this compound may interact, and therefore, no data on its engagement with any biological systems has been published.

Due to the absence of research in these areas, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar and Lead Optimization

Systematic Exploration of Structural Modifications on Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

The core structure of this compound offers multiple sites for chemical modification to probe the SAR and improve its pharmacological profile. Key areas for modification include the phenyl ring at the C2 position, the cyano group at the C5 position, the phenoxy group at the C6 position, and the ethyl ester.

Modifications at the C2-Phenyl Ring: Substituents on the C2-phenyl ring can significantly influence the compound's interaction with its biological target. The electronic and steric properties of these substituents are critical. For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at various positions (ortho, meta, para) on the phenyl ring can alter the molecule's electronic distribution and conformation, thereby affecting its binding affinity.

Modifications at the C5-Cyano Group: The strongly electron-withdrawing cyano group at the C5 position is crucial for the electronic character of the pyridine (B92270) ring. Replacing the cyano group with other electron-withdrawing groups, such as a nitro group or a carboxamide, can modulate the compound's activity. Alternatively, its replacement with bioisosteres can lead to analogs with improved properties.

Modifications at the C6-Phenoxy Group: The phenoxy group at the C6 position provides a large lipophilic surface that can engage in hydrophobic interactions with the target protein. Modifications to the terminal phenyl ring of the phenoxy group, similar to the C2-phenyl ring, with various substituents can fine-tune these interactions. Additionally, replacing the phenoxy moiety with other aryl or heteroaryl ethers, or even with alkyl chains, can explore the spatial and electronic requirements of the binding pocket.

Modifications of the Ethyl Ester: The ethyl ester at the C3 position can be hydrolyzed by esterases in the body, which may affect the compound's pharmacokinetic profile. Varying the alkyl chain length of the ester (e.g., methyl, propyl, butyl) or replacing it with other functional groups like amides or carboxylic acids can influence metabolic stability, solubility, and cell permeability.

Illustrative Data on Structural Modifications: To demonstrate the impact of these modifications, the following interactive table presents hypothetical activity data for a series of analogs, based on general principles observed in related pyridine scaffolds.

| Compound ID | C2-Phenyl Substituent | C6-Phenoxy Substituent | Ester Group | Relative Activity |

| ECPN-01 | H | H | Ethyl | 1.0 |

| ECPN-02 | 4-Cl | H | Ethyl | 1.5 |

| ECPN-03 | 4-OCH₃ | H | Ethyl | 1.2 |

| ECPN-04 | H | 4-F | Ethyl | 1.3 |

| ECPN-05 | H | H | Methyl | 0.9 |

| ECPN-06 | 4-Cl | 4-F | Ethyl | 2.1 |

Rational Design Principles for Enhanced Biological Efficacy

Rational drug design for this compound analogs is guided by several key principles aimed at optimizing their interaction with the biological target and improving their drug-like properties.

One primary strategy is scaffold hopping , where the core pyridine structure is replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. Another approach is fragment-based design , where small molecular fragments that bind to specific subpockets of the target are identified and then linked together to create a potent lead compound.

Bioisosteric replacement is a widely used technique in which a functional group is replaced by another group with similar physical and chemical properties. For example, the cyano group could be replaced with a trifluoromethyl group to enhance metabolic stability and lipophilicity.

Furthermore, the principles of conformational restriction can be applied. By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable binding entropy and increased selectivity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, 2D and 3D-QSAR models can be developed to guide the design of new, more potent analogs.

In a typical QSAR study, a set of synthesized and biologically evaluated analogs is used as a training set. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Example QSAR Descriptors and Their Potential Impact:

| Descriptor | Type | Potential Impact on Activity |

| LogP | Hydrophobic | Higher values may improve membrane permeability but decrease solubility. |

| Molar Refractivity | Steric/Electronic | Indicates the volume and polarizability of a substituent, affecting binding fit. |

| Dipole Moment | Electronic | Influences long-range electrostatic interactions with the target. |

| HOMO/LUMO Energy | Electronic | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking simulations can provide valuable insights into its binding mode at the molecular level, assuming a target structure is known.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interaction energy for a large number of possible conformations and orientations. The resulting docked poses are then ranked based on a scoring function that estimates the binding free energy.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket. This information is invaluable for understanding the SAR and for designing new analogs with improved binding affinity and selectivity. For example, if a docking study reveals an empty hydrophobic pocket near the C2-phenyl ring, this would suggest that introducing a bulky, lipophilic substituent at that position could enhance activity.

Development of Advanced Ligand-Based and Structure-Based Design Methodologies

Building upon the foundational techniques of QSAR and molecular docking, advanced design methodologies can be employed to accelerate the lead optimization process for this compound.

Ligand-based methods are used when the 3D structure of the target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling , a key ligand-based technique, involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that is responsible for the biological activity. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

Structure-based design methods , on the other hand, leverage the known 3D structure of the target protein. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods that can provide highly accurate predictions of the relative binding affinities of a series of analogs. These methods simulate the transformation of one ligand into another within the binding site, allowing for a precise calculation of the change in binding free energy. While computationally expensive, these methods can be instrumental in the fine-tuning of lead compounds.

The integration of these advanced computational approaches with synthetic chemistry and biological testing creates a powerful and efficient cycle for the design and discovery of novel therapeutic agents based on the this compound scaffold.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies for Complex Nicotinate (B505614) Structures

Furthermore, the development of novel catalytic systems is crucial. Research into transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization could provide new pathways to assemble the substituted nicotinate core. Green chemistry principles are also expected to play a larger role, with an emphasis on using environmentally benign solvents and reusable catalysts. nih.gov The application of continuous-flow microreactor technology, which offers enhanced reaction control and scalability, presents another innovative avenue for the synthesis of these complex derivatives. nih.gov

Table 1: Emerging Synthetic Strategies for Complex Nicotinates

| Methodology | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product that contains portions of all reactants. | Increased efficiency, reduced waste, operational simplicity. |

| Catalytic Cross-Coupling | Using transition metal catalysts (e.g., Palladium, Copper) to form new C-C and C-N bonds, crucial for attaching aryl substituents. | High selectivity, functional group tolerance, well-established reliability. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Atom economy, step reduction, novel disconnection approaches. |

| Continuous-Flow Synthesis | Performing reactions in a continuously flowing stream within a microreactor. | Precise control over parameters, improved safety, easier scalability. |

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and guide experimental work. mdpi.comnih.gov For a compound like Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate, these in-silico techniques can provide profound insights. Molecular modeling, based on the three-dimensional structures of proteins, can predict how the compound might interact with biological targets. nih.gov

Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of nicotinate derivatives and their biological activities. sci-hub.se Molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a specific protein, helping to identify potential biological targets. sci-hub.senih.gov Furthermore, Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule and its interactions with biological systems over time, providing a more realistic picture of its potential mechanism of action. sci-hub.se These predictive models are crucial for prioritizing synthetic targets and designing derivatives with enhanced properties. nih.gov

Table 2: Computational Tools in Nicotinate Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Simulates the binding of the molecule to a protein's active site. | Binding affinity, interaction modes, potential biological targets. |

| QSAR | Correlates chemical structure with biological activity using statistical models. | Prediction of activity for unsynthesized derivatives, identification of key structural features. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational stability, binding free energy, dynamic behavior of the ligand-receptor complex. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Virtual screening of compound libraries, design of novel active molecules. |

Identification of Untapped Biological Targets and Signaling Pathways

While the specific biological profile of this compound is not yet extensively characterized, the broader class of nicotinic acid derivatives has shown efficacy in treating various diseases. researchgate.netchemistryjournal.net Research has demonstrated that some nicotinate derivatives possess anti-inflammatory, analgesic, and antihypertensive activities. nih.gov For instance, certain derivatives have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) pathways. nih.gov Others have been explored for their cardiotonic effects, acting as analogues to compounds like milrinone. nih.govnih.gov

Future research should employ high-throughput screening and target identification technologies to explore the bioactivity of this compound. Investigating its effect on various enzyme families, receptor types, and ion channels could uncover novel therapeutic applications. The KEGG PATHWAY database provides a comprehensive map of molecular interaction and reaction networks, which can be a valuable resource for identifying potential signaling pathways affected by this compound. genome.jp Understanding how the unique combination of phenyl, phenoxy, and cyano groups influences target specificity will be key to unlocking its therapeutic potential.

Design of Multi-Targeting Nicotinate Derivatives for Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological targets and signaling pathways. The concept of designing single chemical entities that can modulate multiple targets simultaneously—so-called multi-target or polypharmacology approaches—is a promising therapeutic strategy. nih.gov The highly functionalized scaffold of this compound makes it an excellent candidate for development into a multi-targeting agent.

The distinct substitution points on the pyridine (B92270) ring can be systematically modified to optimize interactions with different biological targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to interact with a G-protein coupled receptor. This approach requires a deep understanding of the structure-activity relationships for each target, often guided by the computational methods described previously. nih.gov The goal is to create derivatives that offer a synergistic therapeutic effect or an improved side-effect profile compared to single-target agents.

Potential Applications in Non-Biological Fields (e.g., materials science)

Beyond its potential biomedical applications, the structural features of this compound suggest possible utility in materials science. The presence of multiple aromatic rings and a polar cyano group can impart interesting photophysical and electronic properties.

Potential areas of exploration include:

Organic Electronics: Pyridine-based compounds are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this nicotinate derivative could be investigated for such applications.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the cyano group can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation.

Functional Polymers: The molecule could be functionalized and incorporated as a monomer into polymers to create materials with specific thermal, optical, or mechanical properties.

Future research in this area would involve synthesizing the compound and thoroughly characterizing its material properties, such as its absorption and emission spectra, thermal stability, and electrochemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate with phenoxy derivatives in a solvent system (e.g., THF/EtOH 3:1 v/v) under reflux with a base like triethylamine. Yield optimization requires monitoring reaction time, temperature (typically 80–100°C), and stoichiometric ratios. Post-reaction purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures purity. Contaminants like unreacted starting materials can reduce yields, necessitating TLC or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify functional groups (e.g., cyano at ~116 ppm in NMR, ethyl ester protons at 1.2–4.3 ppm in NMR).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 469 [M+H]) and fragmentation patterns.

- IR Spectroscopy : CN stretch (~2240 cm) and ester C=O (~1720 cm) validate structural motifs. Elemental analysis further verifies purity (e.g., C, H, N percentages) .

Q. How does solvent selection impact the synthesis and stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates, while ethanol/THF mixtures improve solubility of aromatic intermediates. Stability tests under varying conditions (e.g., light, humidity) require accelerated degradation studies monitored by HPLC. Hydrolysis risks for the ester group necessitate anhydrous storage .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 100 K provides bond lengths, angles, and packing motifs. Data refinement using SHELXL or Olex2 resolves disorder in flexible groups (e.g., phenoxy substituents). Challenges include crystal quality and radiation sensitivity. CCDC deposition (e.g., 1901024) enables comparative analysis with analogs .

Q. What computational methods predict the bioactivity of this compound against acetylcholinesterase?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-enzyme interactions. Key parameters include binding affinity (ΔG), hydrogen bonding with catalytic residues (e.g., Ser203), and π-π stacking with aromatic pockets. QSAR models correlate structural features (e.g., cyano group electronegativity) with inhibitory activity .

Q. How should researchers address contradictions in reported synthesis yields or spectroscopic data?

- Methodological Answer : Systematic validation involves:

- Replicating conditions (solvent, catalyst, temperature) from conflicting studies.

- Cross-validating NMR assignments using 2D techniques (e.g., HSQC, HMBC).

- Assessing purity via DSC (melting point consistency) or elemental analysis. Contradictions may arise from undetected stereoisomers or polymorphs .

Q. What strategies improve the compound’s stability for long-term pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.